molecular formula C11H13ClN2O2 B14837501 2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide

2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14837501
M. Wt: 240.68 g/mol
InChI Key: REVUOUZQIYYGEB-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide is an organic compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a nicotinamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps :

    Esterification: 2-Chloro nicotinic acid is esterified with methanol to form 2-chloro methyl nicotinate.

    Aminolysis: The ester is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield this compound.

Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity while minimizing waste and environmental impact. This includes controlling reaction temperature, pH, and the use of efficient catalysts.

Chemical Reactions Analysis

2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including :

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents used in these reactions include dimethylamine, methanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets . The chloro and cyclopropoxy groups play a crucial role in binding to these targets, while the nicotinamide moiety facilitates the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide can be compared with other similar compounds such as :

    2-Chloro-N,N-dimethylacetamide: Similar in structure but lacks the cyclopropoxy group.

    2-Chloro-5-methyl-3-(trimethylsilyl)ethynylpyridine: Contains a pyridine ring but differs in substituents.

    2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid: Contains a benzoic acid moiety instead of nicotinamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C11H13ClN2O2/c1-14(2)11(15)9-5-8(6-13-10(9)12)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

REVUOUZQIYYGEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)Cl

Origin of Product

United States

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